Home > Products > Building Blocks P5252 > N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine
N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine - 884507-40-8

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Catalog Number: EVT-419865
CAS Number: 884507-40-8
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Compound Description: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde serves as a crucial, water-soluble intermediate in synthesizing various small-molecule anticancer drugs. Its significance stems from its presence as a structural motif in numerous reported anticancer agents. []

Relevance: This compound shares a close structural resemblance to N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. The primary difference lies in the functional group attached to the benzylic carbon. While N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine possesses a methylamino (-CH2NHCH3) group, 4-(Pyrrolidin-1-ylmethyl)benzaldehyde features an aldehyde (-CHO) group at the same position. This similarity underscores their shared synthetic origin and potential for analogous biological activity. []

4-(((3S,4S)-3,4-bis(Benzyloxy)pyrrolidin-1-yl)methyl)benzaldehyde

Compound Description: This molecule is identified as a derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, highlighting its relevance in the exploration of anticancer drug candidates. []

Relevance: This compound shares a significant structural similarity with N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. It features the same core structure of a benzene ring with a pyrrolidinylmethyl substituent at the para position. The presence of two benzyloxy groups on the pyrrolidine ring introduces additional structural complexity compared to N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. This difference might contribute to distinct pharmacological properties and should be investigated further. []

Methyl 2-acetyl-4-((2-methyl-5-oxo-3-(p-tolyl)pyrrolidin-1-yl)methyl)benzoate

Compound Description: This compound represents another derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, signifying its potential value in developing anticancer agents. []

1-(4-Acetyl-2-(4-chlorophenoxy)benzyl)pyrrolidin-2-one

Compound Description: This molecule stands as a derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, further emphasizing its role in anticancer drug development. []

Ethyl 1-(3-acetyl-4-(methoxycarbonyl)benzyl)-5-methyl-2-oxo-4-(p-tolyl)pyrrolidine-3-carboxylate

Compound Description: This compound is recognized as a potential receptor antagonist, derived from 4-(pyrrolidin-1-ylmethyl)benzaldehyde, and holds promise for future research and development. []

trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746)

Compound Description: PF-03654746 is a potent and selective histamine H3 receptor antagonist that has progressed to clinical trials. This compound exhibits a favorable pharmacological and pharmacokinetic profile, making it a promising candidate for oral administration. []

Relevance: Both PF-03654746 and N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine belong to the same chemical class of compounds characterized by a pyrrolidinylmethyl benzene moiety. The key difference lies in the substituents attached to the benzene ring. While N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine has a methylamino group, PF-03654746 features a trans-3-fluoro-3-cyclobutanecarboxamide group. Despite these structural differences, their shared scaffold suggests potential for overlapping pharmacological activities. []

trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)

Compound Description: Similar to PF-03654746, PF-03654764 is another histamine H3 receptor antagonist that has advanced to clinical trials. It displays a favorable safety, pharmacological, and pharmacokinetic profile, making it suitable for oral administration. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

Compound Description: This compound is a potent and selective FLT3 inhibitor demonstrating promising antitumor activity against FLT3-ITD-positive acute myeloid leukemia (AML). It exhibits superior efficacy compared to existing FLT3 inhibitors, with a favorable drug-like profile and good bioavailability. []

Relevance: This compound, while sharing the pyrrolidine ring as a structural element with N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, differs significantly in the overall scaffold. Unlike the pyrrolidinylmethyl benzene core in N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, this compound features a pyrrolidine ring attached to a propanamide chain, further connected to a more complex heterocyclic system. This substantial structural divergence suggests distinct pharmacological activities and targets. []

Methyl (R)-4-(3,4-Dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696)

Compound Description: GR-89,696 is a known potent κ-opioid receptor agonist. This compound serves as a lead compound for developing novel analgesics targeting the κ-opioid receptor. []

(S,S)-Methyl 4-(3,4-dichlorophenylacetyl)-3-[(S)-(pyrrolidin-1-yl)methyl]piperazine-1-carboxylate ((S,S)-14)

Compound Description: (S,S)-14 is a methylated analog of GR-89,696 and exhibits high potency as a κ-opioid receptor agonist, surpassing the affinity of the parent compound. Notably, it also displays subnanomolar binding affinity for μ-opioid receptors, indicating potential activity at both receptor subtypes. []

N-(2-Hydroxyethyl)-N-methyl-4-(quinolin-8-yl(1-(thiazol-4-ylmethyl)piperidin-4-ylidene)methyl)benzamide

Compound Description: This compound shows potential therapeutic benefits in treating pain, anxiety, depression, agitated depression, and Parkinson's disease. []

Relevance: While sharing a common benzamide structure with N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, this compound incorporates a more elaborate heterocyclic system. Specifically, it features a quinoline and a thiazole ring linked to a piperidine moiety. This complex structure suggests a different pharmacological profile and mechanism of action compared to N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chlorobenzamide hydrochloride (AACBA; GSK314181A)

Compound Description: AACBA (GSK314181A) is a potent and selective P2X7 antagonist showing promising results in various animal models of pain and inflammation. Its ability to inhibit P2X7 receptor activity suggests potential therapeutic benefits in inflammatory and pain disorders. []

2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a potent and selective κ-opioid receptor antagonist demonstrating potential therapeutic benefits in treating depression and addiction disorders. It exhibits high affinity for human, rat, and mouse KORs while showing significantly reduced affinity for μ-opioid receptors and negligible affinity for δ-opioid receptors. [, ]

Overview

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is an organic compound characterized by a benzylamine structure with a pyrrolidine moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Source

The compound can be synthesized through various methods, primarily involving reductive amination and N-alkylation processes. Its synthesis is of interest for developing pharmaceuticals and other chemical applications.

Classification

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine falls under the category of amines, specifically secondary amines due to the presence of the nitrogen atom bonded to two carbon-containing groups. It also contains a pyrrolidine ring, classifying it as a nitrogen heterocycle.

Synthesis Analysis

Methods

  1. Reductive Amination: This method involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas, often facilitated by a catalyst like palladium on carbon. This process is commonly used for synthesizing various amines due to its efficiency and versatility.
  2. N-Alkylation: Another synthetic route includes the N-alkylation of 4-(pyrrolidin-1-ylmethyl)benzylamine using methyl iodide or methyl bromide in the presence of bases like potassium carbonate. This method allows for the introduction of methyl groups at the nitrogen atom.
  3. Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield and purity during large-scale production.

Technical Details

The choice of solvents, reaction temperatures, and catalysts is critical in achieving high yields and purity levels for N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. For instance, using palladium catalysts can significantly increase the efficiency of hydrogenation reactions involved in its synthesis.

Molecular Structure Analysis

Structure

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine features a benzene ring attached to a pyrrolidine ring via a methylene bridge. The molecular formula is C13H18N2C_{13}H_{18}N_2, indicating it contains 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms.

Data

The compound's molecular weight is approximately 218.3 g/mol. The structural representation highlights the presence of both an aromatic system (the benzene ring) and a saturated nitrogen-containing heterocycle (the pyrrolidine ring).

Chemical Reactions Analysis

Reactions

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can participate in several chemical reactions:

  1. Oxidation: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide to form N-oxide derivatives.
  2. Reduction: It can be reduced in the presence of hydrogen gas and metal catalysts to yield derivatives with modified functional groups.
  3. Substitution: The compound can engage in nucleophilic substitution reactions, allowing for the replacement of the pyrrolidin-1-ylmethyl group with other nucleophiles under suitable conditions.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Hydrogen gas with palladium on carbon.
  • Substitution: Alkyl halides or other nucleophiles like amines.
Mechanism of Action

The mechanism by which N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects primarily involves interactions with biological macromolecules, including enzymes and receptors. These interactions can modulate biochemical pathways relevant to various therapeutic outcomes, particularly in neurological contexts.

Process Data

Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with neurotransmitter systems or act as enzyme inhibitors. The specific pathways influenced depend on the target biological systems being studied.

Physical and Chemical Properties Analysis

Physical Properties

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is typically a colorless to pale yellow liquid or solid at room temperature. Its solubility in water varies based on pH but generally shows moderate solubility due to its amine functional group.

Chemical Properties

The compound exhibits basic properties typical of amines, allowing it to participate in protonation reactions in acidic environments. Its reactivity profile includes susceptibility to oxidation and reduction reactions as previously mentioned.

Relevant data includes:

  • Melting Point: Not extensively documented but expected within typical ranges for similar compounds.
  • Boiling Point: Also not extensively documented but inferred from structural analogs.
Applications

Scientific Uses

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine has several applications across different fields:

  1. Chemistry: It serves as a ligand in catalytic reactions, enhancing selectivity and efficiency in organic transformations.
  2. Biology: The compound may act as an enzyme inhibitor, providing insights into enzyme mechanisms during biochemical studies.
  3. Medicine: Due to its structural characteristics, it is explored as a potential lead compound for new pharmaceuticals aimed at treating neurological disorders.
  4. Industry: It finds utility in synthesizing advanced materials such as polymers and resins due to its versatile reactivity.
Synthesis and Structural Optimization of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Fráter-Seebach Alkylation in Pyrrolidine Core Construction

The Fráter-Seebach alkylation serves as a pivotal method for constructing stereodefined pyrrolidine precursors essential for N-methyl-4-(pyrrolidin-1-ylmethyl)benzylamine synthesis. This diastereoselective reaction involves treating chiral β-hydroxy esters with two equivalents of strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). The resulting dianion undergoes alkylation via a chelation-controlled transition state. Specifically, lithium ions coordinate to both the enolate oxygen and the alkoxide oxygen, forming a rigid six-membered ring that shields one face of the enolate. This forces electrophiles (e.g., alkyl halides) to approach from the less hindered face, achieving high anti-selectivity relative to the β-hydroxyl group [1] [3]. Recent optimizations have replaced toxic HMPA (hexamethylphosphoramide) with DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a chelation promoter, improving environmental compatibility while maintaining >20:1 diastereomeric ratios. The method’s robustness is demonstrated in the synthesis of advanced intermediates like ethyl 3-hydroxy-2-(hydroxymethyl)propanoate, a direct precursor to pyrrolidine scaffolds [3] [8].

Intramolecular Cyclization Strategies for Benzylamine Derivatives

Intramolecular cyclization provides an efficient route to the benzylamine-linked pyrrolidine core. A key approach involves azomethine ylide [3+2]-cycloadditions, where unstabilized ylides generated in situ from precursors like N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine react with electron-deficient alkenes. Under continuous-flow conditions with catalytic trifluoroacetic acid (TFA), this method yields pyrrolidines with high regio- and stereoselectivity [7]. Alternative protocols employ KF/Al₂O₃ as a solid-base catalyst to generate azomethine ylides from α-imino esters, enabling solvent-free cyclizations with minimized byproduct formation [7]. For N-methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, a tailored strategy uses 4-(pyrrolidin-1-ylmethyl)benzonitrile as the starting material. Catalytic hydrogenation over Raney nickel at 50–100°C and 5–20 bar H₂ selectively reduces the nitrile to the primary amine, followed by reductive methylation with formaldehyde and sodium cyanoborohydride to install the N-methyl group. This sequence achieves yields >85% with minimal over-reduction [5].

Table 1: Comparison of Cyclization Methods for Pyrrolidine-Benzylamine Synthesis

MethodCatalyst/ConditionsKey IntermediateYield (%)Diastereoselectivity (dr)
Azomethine ylide [3+2]TFA, continuous flowN-Benzyl iminium species70–85>90% endo
Solid-base cyclizationKF/Al₂O₃, solvent-freeα-Imino ester65–78syn:anti = 4:1
Nitrile hydrogenationRaney Ni, H₂ (5–20 bar)4-(Pyrrolidin-1-ylmethyl)benzonitrile85–92N/A

Catalytic Hydrogenation Approaches for Saturated Heterocycles

Saturation of pyrrolidine precursors is critical for achieving the desired heterocyclic conformation. Modified aluminum hydride reagents enable chemoselective reductions crucial for N-methyl-4-(pyrrolidin-1-ylmethyl)benzylamine synthesis. Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride, SMEAH) modified with pyrrolidine exhibits superior selectivity for reducing esters to aldehydes without over-reduction – a key step for generating aldehyde intermediates like 4-(pyrrolidin-1-ylmethyl)benzaldehyde [2]. Optimization studies reveal that pyrrolidine-modified SMEAH in THF at 10°C achieves >95% conversion of ethyl 4-(pyrrolidin-1-ylmethyl)benzoate to the corresponding aldehyde, whereas unmodified SMEAH causes excessive reduction to the alcohol. The aldehyde is then converted to the target benzylamine via reductive amination with methylamine and NaBH₃CN, yielding the N-methylated product with >90% purity [2] [5]. For substrates containing reducible groups (e.g., aryl nitriles), Raney nickel under mild H₂ pressure (1–5 bar) provides selective hydrogenation without pyrrolidine ring saturation [5].

Table 2: Hydrogenation Parameters for Key Intermediates

SubstrateReagent/CatalystConditionsProductSelectivity (%)
Ethyl 4-(pyrrolidin-1-ylmethyl)benzoatePyrrolidine-modified SMEAHTHF, 10°C, 2 h4-(Pyrrolidin-1-ylmethyl)benzaldehyde>95
4-(Pyrrolidin-1-ylmethyl)benzonitrileRaney NiH₂ (5 bar), 50°C, 6 h4-(Pyrrolidin-1-ylmethyl)benzylamine90
4-Formyl-N-benzylpiperidineAlH₃–pyrrolidine complexToluene, 0°C, 1 hN-Benzyl-4-(aminomethyl)piperidine93

Stereochemical Control in Diastereoselective Synthesis

Diastereoselectivity in N-methyl-4-(pyrrolidin-1-ylmethyl)benzylamine synthesis primarily arises from chelation effects and steric steering. In Fráter-Seebach alkylations, the anti-preference (dr >20:1) is governed by lithium-mediated six-membered transition states that enforce electrophile approach trans to the β-alkoxy group [1] [8]. For azomethine ylide cyclizations, secondary orbital interactions (SOI) between the ylide and dipolarophile dictate endo-selectivity. Computational studies confirm that endo-transition states are energetically favored by 2–3 kcal/mol due to stabilizing orbital overlaps, as demonstrated in spirooxindole-pyrrolizine syntheses [7] [8]. Strategic steric bulk incorporation further enhances selectivity: installing a tert-butyl ester in β-boryl esters switches alkylation diastereoselectivity from syn-preferential (dr 1:11.8) to anti-dominant (dr >20:1) due to altered enolate geometry [8]. These principles enable modular access to all stereoisomers of advanced intermediates like 3-(4-(pyrrolidin-1-ylmethyl)phenyl)propanals, crucial for drug discovery [5] [8].

Computational Modeling for Reaction Pathway Optimization

Density functional theory (DFT) calculations at the M062X/6-311G(d) level provide mechanistic insights for key synthetic steps. For azomethine ylide cyclizations, DFT analyses reveal asynchronous bond formation where C–C bond creation precedes C–N bond closure, with activation barriers of 10–15 kcal/mol [7]. Transition state models rationalize the observed endo-selectivity through favorable HOMO₅ᵧˡᶦᵈₑ–LUMOₐₗₖₑₙₑ interactions. In Fráter-Seebach alkylations, computations uncover the role of Bpin (pinacolatoboronyl) as a sterically small director: despite its size, Bpin behaves as a smaller group than methyl in Ireland-type enolates due to minimized 1,3-allylic strain, explaining the high syn-selectivity (dr up to 1:11.8) in β-boryl ester alkylations [8]. Reaction pathway optimizations using conformational sampling identify THF/toluene (1:1.5 v/v) as the optimal solvent mixture for maximizing syn-diastereoselectivity, reducing transition state energy by 1.8 kcal/mol versus pure THF. These models enable a priori prediction of diastereomeric ratios within ±5% accuracy [5] [8].

Table 3: Computational Results for Key Transition States

ReactionMethodKey Transition State FeatureΔG‡ (kcal/mol)Experimental dr
Azomethine ylide cyclizationM062X/6-311G(d)endo-approach with SOI stabilization12.3>90% endo
β-Boryl ester alkylation (syn)M06-2X/def2-TZVPIreland enolate with Bpin "small" effect10.11:11.8
β-Boryl ester alkylation (anti)ωB97X-D/6-311+G(d,p)Chelated enolate with HMPA coordination9.8>20:1

Properties

CAS Number

884507-40-8

Product Name

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

IUPAC Name

N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3

InChI Key

PJTVZWBZDHZISX-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)CN2CCCC2

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.